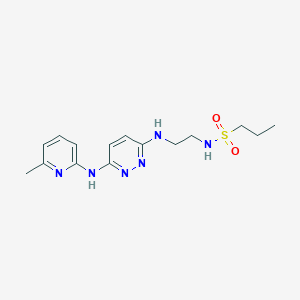

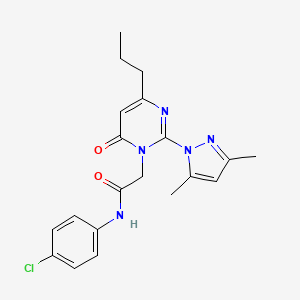

![molecular formula C19H17N3O3 B2477990 methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate CAS No. 320424-78-0](/img/structure/B2477990.png)

methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . It has been used in the synthesis of lead (II) complexes . Pyrazole derivatives are known for their wide range of applications, including use as dyes and pigments in the textile and food industries, in the production of polymers, and in various fields of biological activity .

Synthesis Analysis

The synthesis of this compound involves complex reactions. For instance, it has been used in the formation of lead (II) complexes in an aqueous-ethanolic solution . The compound reacts with other substances to yield new compounds. For example, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Molecular Structure Analysis

The molecular structure of this compound is complex. It forms part of the structure of lead (II) complexes, which have been studied using X-ray diffraction analysis . The structure of these complexes is determined by the possible coordination types of the lead (II) cations .Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it forms complexes with lead (II) cations in an aqueous-ethanolic solution . It also reacts with other substances to form new compounds .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound’s structure suggests potential anticancer activity. Researchers have synthesized thiazolyl-pyrazole derivatives from this compound and evaluated their effects. Computational studies revealed promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). Notably, some derivatives exhibited cytotoxicity comparable to the standard drug Doxorubicin .

Antiviral and Antibacterial Applications

Heterocycles based on the 1,2,3-triazole moiety, similar to our compound, have demonstrated antiviral and antibacterial activities. While direct studies on this specific compound are limited, its structural features warrant investigation in these areas .

Fluorescent Substances and Dyes

Pyrazole derivatives, including our compound, have found applications in fluorescent substances and dyes. Their unique structures make them interesting candidates for developing novel fluorescent materials .

Agrochemicals

Thiazoles, a related class of heterocyclic compounds, have been used in agrochemicals. Although our compound is not directly studied in this context, its structural similarity to thiazoles suggests potential applications in crop protection .

Anti-inflammatory and Anticonvulsant Activities

Thiazole derivatives exhibit anti-inflammatory and anticonvulsant properties. While more research is needed on our specific compound, exploring its effects in these areas could be valuable .

Drug Design and Targeted Therapies

Given the compound’s binding affinity against EGFR, it may serve as a starting point for designing targeted anticancer agents. Investigating its interactions with other cancer-related biotargets could lead to novel therapies .

Wirkmechanismus

Target of Action

One study indicates that a similar compound has shown binding affinity against the protein receptor pdb: 4bft . This receptor could potentially be a target for the compound .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that many pyrazoline derivatives have been reported to show a broad range of biological and pharmacological activities .

Biochemical Pathways

Pyrazoline derivatives have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The compound’s molecular formula is c20h17n5o2 , which may influence its pharmacokinetic properties.

Result of Action

Pyrazoline derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

methyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-17(18(23)22(21-13)16-6-4-3-5-7-16)12-20-15-10-8-14(9-11-15)19(24)25-2/h3-12,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQVKMAJIHVKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide](/img/structure/B2477910.png)

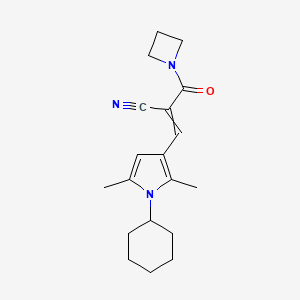

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2477911.png)

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)

![1-(3,5-dimethylphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2477921.png)

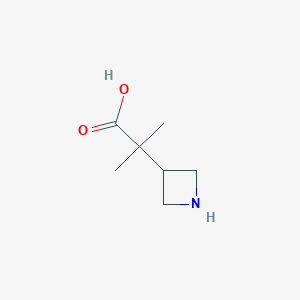

![3-Hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2477922.png)

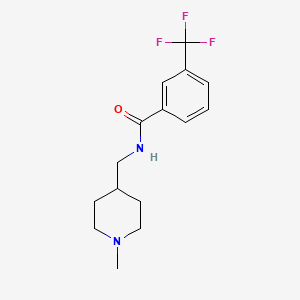

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2477929.png)